molecular formula C6H8F6O2 B8671049 5,5,5-Trifluoro-4-(trifluoromethyl)pentane-1,4-diol CAS No. 630414-87-8

5,5,5-Trifluoro-4-(trifluoromethyl)pentane-1,4-diol

Cat. No. B8671049
Key on ui cas rn: 630414-87-8
M. Wt: 226.12 g/mol
InChI Key: JPCATPNHPKHHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07767866B2

Procedure details

The title compound was prepared by method of Example 4, substituting 43 g (0.181 mol) of 1,1,1-trifluoro-2-trifluoromethyl-4-methyl-2,5-pentanediol (2) for 1,1,1-trifluoro-2-trifluoromethyl-2,5-pentanediol (4) and 226 mL (0.362 mol) of methyllithium (1.6M in ether) in lieu of the n-butyllithium, and using 20.7 g (0.199 mol) of methacryloyl chloride, to yield 35 g (76%) of the title compound as a clear colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
226 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.7 g
Type
reactant
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([C:9]([F:12])([F:11])[F:10])([OH:8])[CH2:4][CH2:5][CH2:6][OH:7].C[Li].[CH2:17]([Li])CCC.[C:22](Cl)(=[O:26])[C:23]([CH3:25])=[CH2:24]>>[C:22]([O:7][CH2:6][CH:5]([CH3:17])[CH2:4][C:3]([C:9]([F:10])([F:11])[F:12])([OH:8])[C:2]([F:13])([F:14])[F:1])(=[O:26])[C:23]([CH3:25])=[CH2:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(CCCO)(O)C(F)(F)F)(F)F
Step Two
Name
Quantity
226 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
20.7 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by method of Example 4

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(CC(C(F)(F)F)(O)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.